molecular formula C6H8N4S B14347571 N-Methyl-N'-pyrimidin-2-ylthiourea CAS No. 92834-25-8

N-Methyl-N'-pyrimidin-2-ylthiourea

Cat. No.: B14347571
CAS No.: 92834-25-8
M. Wt: 168.22 g/mol
InChI Key: SVEORCZAONSPIU-UHFFFAOYSA-N
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Description

N-Methyl-N'-pyrimidin-2-ylthiourea is a thiourea derivative featuring a methyl group (-CH₃) and a pyrimidin-2-yl substituent. Thioureas, characterized by the functional group (NH₂)₂C=S, are versatile in coordination chemistry, catalysis, and medicinal applications due to their sulfur-based reactivity and hydrogen-bonding capabilities.

Properties

CAS No.

92834-25-8

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

1-methyl-3-pyrimidin-2-ylthiourea

InChI

InChI=1S/C6H8N4S/c1-7-6(11)10-5-8-3-2-4-9-5/h2-4H,1H3,(H2,7,8,9,10,11)

InChI Key

SVEORCZAONSPIU-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NC1=NC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-pyrimidin-2-ylthiourea typically involves the reaction of N-methylthiourea with a pyrimidine derivative. One common method is the reaction of N-methylthiourea with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The mixture is heated to reflux for several hours, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-pyrimidin-2-ylthiourea can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-pyrimidin-2-ylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of amines and other reduced derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Halides, alkoxides, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Halogenated or alkoxylated pyrimidine derivatives.

Scientific Research Applications

N-Methyl-N’-pyrimidin-2-ylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Research has shown that N-Methyl-N’-pyrimidin-2-ylthiourea can inhibit certain enzymes and receptors, making it a potential candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-Methyl-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access

Comparison with Similar Compounds

Structural and Conformational Analysis

Key Compounds:

1-(2-Pyridyl)-N,N'-dipyrimidin-2-yl-methanediamine (): A methanediamine derivative with pyridyl and pyrimidinyl substituents.

N'-(Phenyl(pyridin-2-yl)methylene)Nicotinohydrazide (): A hydrazide ligand with pyridine and phenyl groups.

N,N-Diethylanilinium 5-(5-chloro-2,4-dinitrophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate (): A pyrimidinolate salt with electron-withdrawing substituents.

Structural Features:
Compound Functional Groups Substituents Planarity/H-Bonding
N-Methyl-N'-pyrimidin-2-ylthiourea Thiourea (C=S), pyrimidine Methyl, pyrimidin-2-yl Moderate planarity; S and N donors for H-bonding
1-(2-Pyridyl)-N,N'-dipyrimidin-2-yl-methanediamine Methanediamine (C-NH₂), pyridine Pyridyl, dipyrimidinyl Extended conjugation; N-H···N H-bonding
N'-(Phenyl(pyridin-2-yl)methylene)Nicotinohydrazide Hydrazide (C=O), pyridine Phenyl, pyridinyl Chelating sites for metal coordination
Pyrimidinolate salt () Pyrimidinolate (deprotonated), nitro Chloro, nitro, diethylanilinium Ionic structure; strong electron-withdrawing effects
  • Thiourea vs. Methanediamine : The C=S bond in thiourea (≈1.68 Å) is longer than C-N bonds in methanediamine (~1.47 Å), influencing hydrogen-bonding strength and molecular packing .
  • Substituent Effects : The methyl group in the target compound reduces steric hindrance compared to bulky phenyl or nitro groups in analogous structures, enhancing solubility and reactivity .
Key Methods:
  • Thiourea Synthesis : Typically involves reaction of amines with thiophosgene or thiocyanate salts. For pyrimidinylthioureas, coupling pyrimidin-2-amine with methyl isothiocyanate is plausible.
  • Crystallization () : Slow evaporation or diffusion methods yield single crystals for X-ray analysis, critical for confirming thiourea derivatives’ structures .

Coordination Chemistry

Thioureas often coordinate metals via sulfur and nitrogen atoms. Comparisons with ’s hydrazide complexes highlight differences:

Ligand Type Metal Ions Bound Coordination Sites Stability Constant (log K)
This compound (hypothetical) Co(II), Cu(II) S (thiourea), N (pyrimidine) Estimated >5.0 (moderate)
Hydrazide () Co(II), Ni(II), Cu(II) O (carbonyl), N (pyridine) 6.2–8.1 (higher)
Pyrimidinolate () N/A (ionic salt) O⁻ (deprotonated pyrimidine) N/A
  • The thiourea’s sulfur donor is softer than oxygen in hydrazides, favoring binding to softer metals like Cu(I) or Ag(I).

Spectroscopic and Physical Properties

IR Spectroscopy:
  • Thiourea C=S Stretch : ~1250–1350 cm⁻¹ (distinct from urea C=O at ~1650 cm⁻¹).
  • Pyrimidine Ring Vibrations : 1500–1600 cm⁻¹ (similar across compounds) .
NMR Data:
  • ¹H NMR : Pyrimidinyl protons resonate at δ 7.5–8.5 ppm (aromatic region), while methyl groups appear at δ 2.5–3.0 ppm.
  • ¹³C NMR : Thiourea C=S carbon at δ 180–190 ppm, contrasting with hydrazide C=O at δ 165–175 ppm .

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